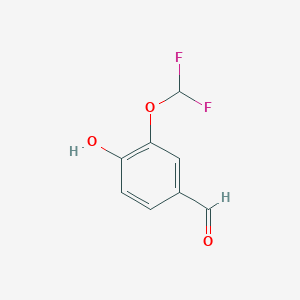

3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Vue d'ensemble

Description

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is an organic compound that belongs to the class of organooxygen compounds and carbonyl compounds . It is also known as 4-Difluoromethoxy-3-hydroxybenzaldehyde .

Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Sodium hydroxide was used as alkali in the last step, which showed more economic advantage for scale-up production than sodium hydride or potassium tert-butoxide .Molecular Structure Analysis

The molecular formula of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde is C8H6F2O2 . The InChI Key is HFIUSWPRDIPIPN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-(Difluoromethoxy)-4-hydroxybenzaldehyde has a density of 1.4±0.1 g/cm3 . It has a boiling point of 280.6±35.0 °C at 760 mmHg . The melting point is 90 °C . The flash point is 123.5±25.9 °C .Applications De Recherche Scientifique

Fluorescent Probes and Imaging Agents

Fluorescent probes play a crucial role in molecular detection, imaging, and diagnostics. Researchers have explored the use of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde as a fluorescent probe due to its unique properties. By attaching this compound to specific biomolecules or cellular structures, scientists can visualize and study biological processes in real time. For instance, it can be employed to track protein localization, monitor enzymatic activity, or investigate cellular signaling pathways .

Chemical Synthesis and Medicinal Chemistry

The presence of both hydroxyl and difluoromethoxy groups in this compound makes it an interesting building block for chemical synthesis. Medicinal chemists can utilize it to create novel drug candidates or modify existing molecules. Its reactivity allows for the introduction of diverse functional groups, potentially leading to compounds with improved pharmacological properties. Researchers have explored its use in designing antiviral, anticancer, or anti-inflammatory agents .

Materials Science and Organic Electronics

Organic semiconductors are essential for flexible displays, organic light-emitting diodes (OLEDs), and solar cells. 3-(Difluoromethoxy)-4-hydroxybenzaldehyde can serve as a precursor for constructing functional materials with desirable electronic properties. By incorporating it into conjugated polymers or small molecules, scientists aim to enhance charge transport, stability, and optoelectronic performance. Its electron-withdrawing difluoromethoxy group contributes to improved material properties .

Analytical Chemistry and Chromatography

Researchers have used this compound as an analytical standard in gas chromatography (GC) due to its well-defined retention time and distinctive spectral features. It can be employed as a reference substance for quantification or identification purposes. Additionally, its presence in environmental samples or biological matrices can be detected using GC coupled with mass spectrometry (GC-MS) .

Biological Studies and Enzyme Inhibition

The hydroxyl group in 3-(Difluoromethoxy)-4-hydroxybenzaldehyde makes it a potential inhibitor of enzymes involved in various biological processes. Researchers investigate its effects on enzymes related to inflammation, cell signaling, or metabolism. Understanding its interactions with specific proteins can guide drug development or provide insights into disease mechanisms .

Photocatalysis and Green Chemistry

In recent years, photocatalysis has gained prominence for sustainable chemical transformations. Researchers explore the use of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde as a photocatalyst in organic reactions. Under light irradiation, it can activate substrates, promote bond formation, and facilitate green synthetic routes. Its unique structure contributes to its photocatalytic properties .

Safety and Hazards

Orientations Futures

3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a compound related to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, has been evaluated for its effects on pulmonary fibrosis . The study aimed to determine whether epithelial-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .

Propriétés

IUPAC Name |

3-(difluoromethoxy)-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWJKJOZIXNRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611128 | |

| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |

CAS RN |

53173-70-9 | |

| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

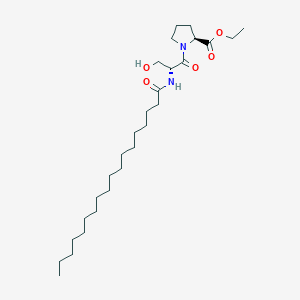

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)